(2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-3-15-5-7-16(8-6-15)9-14-19(20)17-10-12-18(13-11-17)21-4-2/h5-14H,3-4H2,1-2H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCGFIBKEYROFF-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one, also known as ethyl 4-ethoxyphenyl-3-(4-ethylphenyl)prop-2-en-1-one, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C18H18O2
- Molecular Weight : 270.34 g/mol
- CAS Number : 56319-02-9
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Antimicrobial Activity :
- Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of phenylpropene have been reported to inhibit the growth of various pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against these bacteria, indicating strong antimicrobial potential .
-
Anticancer Activity :
- Research indicates that compounds with similar structural motifs have demonstrated antiproliferative effects in various cancer cell lines. In particular, studies on ethanoanthracenes revealed promising results against chronic lymphocytic leukemia (CLL) cell lines .
- The structural modifications in these compounds play a crucial role in enhancing their anticancer properties.
-
Anti-inflammatory Properties :
- Some analogs of this compound have been investigated for their anti-inflammatory effects. Compounds with ethoxy and ethyl substitutions have shown to modulate inflammatory pathways, although specific data for this compound is still limited.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure | MIC (mg/mL) | Activity Against |
|---|---|---|---|
| Compound A | Structure A | 0.0039 | S. aureus |
| Compound B | Structure B | 0.025 | E. coli |
| Compound C | Structure C | 0.010 | Pseudomonas aeruginosa |
Table 2: Anticancer Activity in CLL Cell Lines
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial activity of several phenylpropene derivatives, including this compound, showing that the presence of ethoxy and ethyl groups significantly enhanced their inhibitory effects against Gram-positive and Gram-negative bacteria. -
Anticancer Research :
In a recent investigation involving CLL cell lines, it was found that modifications in the phenyl rings of related compounds led to improved antiproliferative effects, suggesting that further research into the structural optimization of this compound could yield promising therapeutic agents.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of CH5 and Analogous Chalcones
- Electronic Effects : The ethoxy group in CH5 donates electrons via resonance, while the ethyl group exerts a weaker inductive effect. Comparatively, bromo (CH3) and morpholine (C13) substituents introduce significant electronic perturbations, altering reactivity and intermolecular interactions .
- Supramolecular Arrangements : CH5’s ethoxy and ethyl groups likely engage in C–H···O and π–π interactions, similar to Chalcone2, which exhibits hydrogen bonding and van der Waals forces in its crystal lattice .
Structure-Activity Relationship (SAR) Insights
- Electronegativity and Activity : highlights that substituents with higher electronegativity (e.g., halogens) improve inhibitory activity. CH5’s ethoxy group (moderate electronegativity) may offer balanced interactions for target binding, while ethyl’s low electronegativity could limit potency .
- Substituent Position : Para-substitution on both aromatic rings (as in CH5) is common in bioactive chalcones, optimizing steric and electronic complementarity with enzyme active sites .
Preparation Methods
Reaction Procedure
-
Reactants :
-
4-Ethoxybenzaldehyde (1.0 equiv)
-
4-Ethylacetophenone (1.2 equiv)
-
-
Catalyst : Sodium hydroxide (10–20 mol%) or potassium hydroxide.
-
Solvent : Ethanol or methanol (50–100 mL per gram of aldehyde).
-
Conditions :
-
Stirring at 40–60°C for 4–6 hours.
-
Neutralization with dilute HCl post-reaction.
-
Purification via recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate).
-
Mechanistic Insights
The reaction proceeds via:
Yield Optimization
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Concentration | 15–20 mol% NaOH | Maximizes enolate formation |
| Temperature | 50–60°C | Balances rate and side reactions |
| Solvent Polarity | Ethanol > Methanol | Enhances reactant solubility |
Yields typically range from 60–75% under optimized conditions.
BF₃·Et₂O-Catalyzed Regioselective Synthesis
A Lewis acid-catalyzed method using boron trifluoride diethyl etherate (BF₃·Et₂O) offers superior regioselectivity and efficiency compared to traditional bases.
Reaction Protocol
-
Reactants :
-
4-Ethoxybenzaldehyde (1.0 equiv)
-
4-Ethylacetophenone (1.1 equiv)
-
-
Catalyst : BF₃·Et₂O (10–15 mol%).
-
Solvent : 1,4-Dioxane or dichloromethane.
-
Conditions :
-
Room temperature, 12–24 hours.
-
Workup with aqueous NaHCO₃.
-
Purification via silica gel chromatography.
-
Advantages Over Base Catalysis
Mechanistic Pathway
-
Carbonyl Activation : BF₃ coordinates to the aldehyde’s carbonyl oxygen, increasing electrophilicity.
-
Enolate Generation : The acetophenone’s α-hydrogen is activated for deprotonation.
-
Concerted Cyclization : Forms the chalcone backbone without isolating intermediates.
Industrial-Scale Production Considerations
For large-scale synthesis, the following modifications are critical:
Continuous Flow Reactors
-
Benefits :
-
Enhanced heat/mass transfer.
-
Reduced reaction time (2–3 hours vs. 12–24 hours).
-
-
Catalyst Recovery : BF₃·Et₂O can be recycled via distillation.
Solvent Selection
| Solvent | Boiling Point (°C) | Suitability |
|---|---|---|
| Ethanol | 78 | Cost-effective, recyclable |
| 1,4-Dioxane | 101 | High efficiency, toxic |
Comparative Analysis of Methods
| Parameter | Base Catalysis | BF₃·Et₂O Catalysis |
|---|---|---|
| Yield | 60–75% | 80–85% |
| Reaction Time | 4–6 hours | 12–24 hours |
| Byproduct Formation | Moderate | Low |
| Scalability | High | Moderate |
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Catalyst Handling :
-
BF₃·Et₂O requires anhydrous conditions and corrosion-resistant equipment.
-
Emerging Methodologies
Microwave-Assisted Synthesis
Enzymatic Catalysis
-
Lipases : Enable greener synthesis but face limitations in substrate scope.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodology : The compound is likely synthesized via Claisen-Schmidt condensation between 4-ethoxyacetophenone and 4-ethylbenzaldehyde. Key parameters include:
- Catalyst : NaOH or KOH in ethanol/water mixtures (common for chalcone synthesis).
- Solvent : Ethanol or methanol for solubility and reaction efficiency.
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress.
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of the compound?
- Methodology :
- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm) and carbonyl resonance (~δ 190 ppm). Ethoxy (–OCH₂CH₃) and ethyl (–CH₂CH₃) groups show distinct splitting patterns.
- IR : Confirm α,β-unsaturated ketone (C=O stretch ~1650 cm⁻¹; conjugated C=C ~1600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 296 (C₁₉H₂₀O₂) with fragmentation patterns matching chalcone derivatives .
Q. What are the primary chemical reactions (oxidation, reduction, substitution) applicable to this compound?
- Oxidation : Epoxidation of the α,β-unsaturated system using m-CPBA (meta-chloroperbenzoic acid) yields epoxide derivatives.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the enone system to produce a diketone.
- Substitution : Electrophilic substitution (e.g., nitration, halogenation) on aromatic rings under controlled conditions .
Advanced Research Questions
Q. How do substituents (ethoxy vs. ethyl groups) influence the compound’s electronic properties and reactivity?
- Methodology :
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution.
- X-ray Crystallography : Compare bond lengths and angles with analogs (e.g., 4-chloro or 4-methyl derivatives) to assess steric/electronic effects .
Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Dose-Response Studies : Use MIC (minimum inhibitory concentration) assays for antimicrobial activity and IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity (MTT assay on cancer cell lines).
- Structural Analog Comparison : Test derivatives with modified substituents to isolate pharmacophore contributions .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological profiles?
- Methodology :
- Bioisosteric Replacement : Substitute ethoxy with methoxy or halogen groups to modulate lipophilicity and binding affinity.
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina or Schrödinger Suite .
Q. What are the challenges in crystallizing this compound, and how do solvent systems affect crystal packing?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
